[4-(3,4-dichlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone
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Overview
Description
The compound 4-(3,4-dichlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a synthetic organic molecule characterized by its complex aromatic structure. This compound features a benzothiazinone core, which is known for its diverse biological activities and potential applications in medicinal chemistry. The presence of multiple halogen atoms (chlorine and fluorine) and a sulfone group contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Similar compounds have shown potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that similar compounds have been found to display superior antipromastigote activity .
Biochemical Pathways
Related compounds have been associated with the inhibition of leishmania aethiopica clinical isolate and plasmodium berghei .
Result of Action
Similar compounds have shown to elicit better inhibition effects against plasmodium berghei .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dichlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzothiazinone Core: This step involves the cyclization of a suitable precursor, such as a 2-aminobenzenesulfonamide, with a chlorinated aromatic aldehyde under acidic conditions to form the benzothiazinone ring.
Halogenation: Introduction of chlorine and fluorine atoms is achieved through electrophilic aromatic substitution reactions using reagents like chlorine gas or N-chlorosuccinimide (NCS) and fluorine sources such as Selectfluor.
Ketone Formation: The final step involves the Friedel-Crafts acylation of the benzothiazinone intermediate with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Solvent recycling and purification steps are also integrated to ensure environmental compliance and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenation reagents (NCS, Selectfluor) and nucleophiles (amines, thiols) under appropriate conditions (solvent, temperature).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, the compound exhibits potential as an antimicrobial agent due to its ability to disrupt bacterial cell wall synthesis. It is also studied for its anti-inflammatory and anticancer properties.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new therapeutics.
Industry
Industrially, the compound can be used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-Dichlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone
- 4-(3,4-Dichlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone
Uniqueness
Compared to similar compounds, 4-(3,4-dichlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone exhibits unique properties due to the presence of the 4-methylphenyl group. This group can influence the compound’s lipophilicity, bioavailability, and interaction with biological targets, potentially enhancing its efficacy and selectivity.
This detailed overview provides a comprehensive understanding of the compound 4-(3,4-dichlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[4-(3,4-dichlorophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2FNO3S/c1-13-2-4-14(5-3-13)22(27)21-12-26(16-7-8-17(23)18(24)11-16)19-10-15(25)6-9-20(19)30(21,28)29/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEZWDWSJADEAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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